(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl, methyl, and thiophene-carbonyl-piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide to form 4-substituted-6-thiophenopyrimidines . These intermediates can then be further modified through nucleophilic substitution reactions to introduce the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while nucleophilic substitution on the piperazine moiety could introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-one derivatives
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
N-(4-METHOXYPHENYL)-6-METHYL-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H23N5O2S/c1-15-14-19(23-16-5-7-17(28-2)8-6-16)24-21(22-15)26-11-9-25(10-12-26)20(27)18-4-3-13-29-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24) |
InChI Key |
WUPFVXWWZMBPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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